molecular formula C9H10BrNO3 B8159204 1-Bromo-2-isopropoxy-3-nitrobenzene

1-Bromo-2-isopropoxy-3-nitrobenzene

Cat. No. B8159204
M. Wt: 260.08 g/mol
InChI Key: QOPKYHXJEDTKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

1.23 g of potassium carbonate, 14.6 g of caesium carbonate, 22 ml of dimethylformamide and 1.0 g of 2-bromo-6-nitrophenol are successively introduced into a three-necked round-bottomed flask under argon. The resulting suspension is stirred at ambient temperature for 10 min, and then 0.91 ml of 2-iodopropane is added in one go. The round-bottomed flask is rinsed with 10 ml of dimethylformamide and then the reaction mixture is heated at 40° C. for 48 h. After cooling to ambient temperature, the mixture is treated with 50 ml of water and extracted four times with 30 ml of ethyl acetate. The organic extracts are combined and washed with 30 ml of saturated brine and then 30 ml of water. The organic phase is then dried over magnesium sulfate and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 30 g silica cartridge, elution being carried out with a 95/5 v/v cyclohexane/ethyl acetate mixture at a flow rate of 30 ml/min, so as to obtain 1.04 g of 1-bromo-2-isopropoxy-3-nitrobenzene in the form of a yellow oil.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:15]=1[OH:23].I[CH:25]([CH3:27])[CH3:26]>CN(C)C=O>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:15]=1[O:23][CH:25]([CH3:27])[CH3:26] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
caesium carbonate
Quantity
14.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.91 mL
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred at ambient temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The round-bottomed flask is rinsed with 10 ml of dimethylformamide
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 40° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
ADDITION
Type
ADDITION
Details
the mixture is treated with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 30 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 30 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 30 g silica cartridge, elution

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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